3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a pyridin-3-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-dimethylaminobenzene in the presence of a base such as triethylamine to form the intermediate sulfonamide.
Introduction of the Pyridin-3-ylmethyl Group: The intermediate is then reacted with pyridin-3-ylmethanol under acidic conditions to introduce the pyridin-3-ylmethyl group.
Final Assembly: The final product is obtained by coupling the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Use of Catalysts: Employing catalysts to increase reaction rates.
Purification Techniques: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Scalability: Adapting the synthesis process for large-scale production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves:
Molecular Targets: It targets specific enzymes or proteins, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- N-(4-dimethylaminophenyl)-4-methoxybenzenesulfonamide
- 3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide
Uniqueness
3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, pyridin-3-ylmethyl group, and sulfonamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-16-6-8-18(9-7-16)31(27,28)24(2)20-13-19(10-11-21(20)29-3)30(25,26)23-15-17-5-4-12-22-14-17/h4-14,23H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBVYMHRGPHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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